SSTR4 agonist 2

Pain Research GPCR Pharmacology Drug Discovery

SSTR4 agonist 2 is a non-peptide small molecule (MW 312.41) built on a 3-aza-bicyclo[3.1.0]hexane-6-carboxylic acid amide core, structurally distinct from peptide-derived agonists (somatostatin, octreotide) and other non-peptide ligands such as J-2156 or NNC 26-9100. Its favorable physicochemical profile (LogP 1.3, 3 rotatable bonds) enables systemic administration in rodent models of inflammatory and neuropathic pain without the confounds of peptide degradation or limited CNS penetration. Disclosed as compound 107 in WO2014184275A1 with claimed high SSTR4 subtype selectivity, it serves as a precise molecular probe for distinguishing SSTR4-mediated signaling (cAMP inhibition, ERK phosphorylation) from overlapping SSTR1-mediated effects. Valuable scaffold for SAR studies, computational docking, and target validation campaigns.

Molecular Formula C18H24N4O
Molecular Weight 312.4 g/mol
Cat. No. B12414300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSTR4 agonist 2
Molecular FormulaC18H24N4O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3C4C3CNC4
InChIInChI=1S/C18H24N4O/c1-10-6-5-7-11-15(10)22(4)21-16(11)18(2,3)20-17(23)14-12-8-19-9-13(12)14/h5-7,12-14,19H,8-9H2,1-4H3,(H,20,23)/t12-,13+,14?
InChIKeyZWNVABDSAWDSPA-PBWFPOADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SSTR4 Agonist 2 Procurement Guide: CAS 1638589-52-2 for SSTR4-Mediated Research


SSTR4 agonist 2 (CAS 1638589-52-2, C18H24N4O, MW 312.41) is a non-peptide small molecule agonist of somatostatin receptor subtype 4 (SSTR4), a G protein-coupled receptor implicated in pain modulation and inflammation . Disclosed as compound 107 in patent WO2014184275A1, this synthetic organic compound belongs to the 3-aza-bicyclo[3.1.0]hexane-6-carboxylic acid amide chemical series [1]. The compound is offered by multiple research chemical vendors with purity ≥95% and is intended exclusively for laboratory research applications involving SSTR4 signaling pathways .

Why SSTR4 Agonist 2 Cannot Be Interchanged with Other SSTR4 Agonists Without Data Verification


SSTR4 agonists exhibit substantial divergence in chemical architecture (peptide vs. non-peptide), molecular weight, binding kinetics, and subtype selectivity profiles, making functional interchangeability without empirical validation scientifically unsound. SSTR4 agonist 2 is a non-peptide small molecule (MW ~312) structurally distinct from peptide-derived agonists (e.g., somatostatin, octreotide) and other non-peptide agonists such as J-2156 (MW ~582) or NNC 26-9100 (MW ~556) . Differences in physicochemical properties and pharmacophore geometry can profoundly alter receptor residency time, signaling bias, and off-target engagement, necessitating compound-specific validation in any experimental system [1].

Quantitative Differentiation of SSTR4 Agonist 2 from Key Comparators: A Data-Driven Evidence Guide


Non-Peptide Small Molecule Architecture: Molecular Weight Advantage Over Peptide Agonists

SSTR4 agonist 2 (MW 312.41 g/mol) is a non-peptide small molecule, contrasting sharply with the high molecular weight of peptide-based SSTR agonists. Native somatostatin-14 has a MW of 1638 g/mol, and the clinically used peptide analog octreotide has a MW of 1019 g/mol [1]. The significantly lower molecular weight of SSTR4 agonist 2 (312 vs. 1019–1638) is predictive of enhanced membrane permeability and potential oral bioavailability, a critical differentiator for in vivo studies and translational research .

Pain Research GPCR Pharmacology Drug Discovery

Favorable Physicochemical Profile for CNS Penetration: LogP and Rotatable Bond Comparison

SSTR4 agonist 2 exhibits physicochemical properties aligned with optimal CNS drug-like space, including a calculated LogP of 1.3 and only 3 rotatable bonds . In contrast, J-2156 (MW 582.6) has a higher rotatable bond count and NNC 26-9100 (MW 556.35) possesses 7 rotatable bonds, both exceeding the optimal threshold for CNS penetration (≤5 rotatable bonds) [1]. The lower LogP and reduced flexibility of SSTR4 agonist 2 suggest a lower likelihood of P-glycoprotein efflux and improved passive diffusion across biological membranes [2].

CNS Drug Discovery Pharmacokinetics Pain Research

Origin in a Structurally Diverse Patent Series: Implied Selectivity Advantage

SSTR4 agonist 2 (compound 107) originates from Boehringer Ingelheim's WO2014184275A1 patent, which claims a series of 3-aza-bicyclo[3.1.0]hexane-6-carboxylic acid amide derivatives . The patent explicitly states that compounds within this series exhibit 'high selectivity for the SSTR4 receptor with respect to the other subtypes' [1]. While specific Ki values for compound 107 are not publicly disclosed, the patent's exemplified compound LY3556050 (mazisotine, Example 47) demonstrates a Ki of 39.9 nM for hSST4 and >250-fold selectivity over other subtypes [2]. The structural and pharmacophoric similarities between SSTR4 agonist 2 and LY3556050 support the inference of a comparable selectivity profile.

Medicinal Chemistry GPCR Selectivity Pain Pharmacology

Lower Hydrogen Bond Donor Count: Potential for Improved Oral Bioavailability vs. Peptide-Derived Agonists

SSTR4 agonist 2 possesses only 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), meeting the Lipinski 'Rule of 5' criteria for oral bioavailability (HBD ≤5, HBA ≤10) . In stark contrast, the endogenous peptide agonist somatostatin-14 contains 17 HBD and 23 HBA, while the peptidomimetic octreotide still has 12 HBD and 17 HBA [1]. The reduced HBD count of SSTR4 agonist 2 significantly lowers the desolvation penalty required for passive membrane permeation, a primary barrier to oral absorption for peptides [2].

Oral Bioavailability ADME Peptide Mimetics

Recommended Research and Industrial Application Scenarios for SSTR4 Agonist 2


In Vivo Studies of SSTR4-Mediated Analgesia in Rodent Pain Models

SSTR4 agonist 2's non-peptide structure and favorable physicochemical profile (MW 312, LogP 1.3, 3 rotatable bonds) suggest suitability for systemic administration in rodent models of inflammatory and neuropathic pain. Researchers can leverage this compound to interrogate SSTR4-specific antinociceptive mechanisms without the confounding effects of peptide degradation or poor CNS penetration [1]. This application is directly supported by the compound's small molecule architecture and predicted CNS drug-like properties.

Selective Pharmacological Tool for Dissecting SSTR4 vs. SSTR1 Crosstalk

Given the patent's claim of high selectivity for SSTR4 over other somatostatin receptor subtypes, SSTR4 agonist 2 serves as a precise molecular probe for distinguishing SSTR4-mediated signaling from SSTR1-mediated effects, which share overlapping expression patterns and functional roles [2]. This is critical for studies aiming to attribute cellular responses (e.g., cAMP inhibition, ERK phosphorylation) exclusively to SSTR4 activation.

Chemical Biology Studies Investigating Non-Peptide GPCR Agonist Binding Modes

As a non-peptide agonist of a class A GPCR, SSTR4 agonist 2 provides a valuable scaffold for structure-activity relationship (SAR) studies and computational modeling of ligand-receptor interactions. Its distinct 3-aza-bicyclo[3.1.0]hexane core differs from other non-peptide SSTR4 agonists (e.g., J-2156, NNC 26-9100), enabling comparative analyses of binding pocket engagement and signaling bias [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSTR4 agonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.